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molecular formula C14H20N2O2 B1600406 4-(4-Propyl-1-piperazinyl)benzoic acid CAS No. 85469-68-7

4-(4-Propyl-1-piperazinyl)benzoic acid

Cat. No. B1600406
M. Wt: 248.32 g/mol
InChI Key: DDPZNQRPUIWZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642239B2

Procedure details

In an alternative procedure the acetic acid internal salt of 4-[4-(1-propyl)-piperazin-1-yl]-benzoic acid is treated in acetonitrile with HOBt, NMM and diisopropylcarbodiimide (DICI), and after stirring for 1 hr at 40° C. a solution of 1-amino-cyclohexanecarboxylic acid cyanomethyl-amide in acetonitrile is added. On completion of the reaction, the product is precipitated by addition of water to the reaction mixture, filtered and following digestion with ethanol is dried to the end product.
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Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:18]=[CH:17][C:13]([C:14]([OH:16])=O)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)[CH2:2][CH3:3].C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.C(N=C=NC(C)C)(C)C.[C:45]([CH2:47][NH:48][C:49]([C:51]1([NH2:57])[CH2:56][CH2:55][CH2:54][CH2:53][CH2:52]1)=[O:50])#[N:46]>C(#N)C.C(O)(=O)C>[C:45]([CH2:47][NH:48][C:49]([C:51]1([NH:57][C:14](=[O:16])[C:13]2[CH:12]=[CH:11][C:10]([N:7]3[CH2:6][CH2:5][N:4]([CH2:1][CH2:2][CH3:3])[CH2:9][CH2:8]3)=[CH:18][CH:17]=2)[CH2:56][CH2:55][CH2:54][CH2:53][CH2:52]1)=[O:50])#[N:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CNC(=O)C1(CCCCC1)N
Name
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0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
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reactant
Smiles
C(CC)N1CCN(CC1)C1=CC=C(C(=O)O)C=C1
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reactant
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C=1C=CC2=C(C1)N=NN2O
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reactant
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CN1CCOCC1
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Type
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C(C)(C)N=C=NC(C)C
Name
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C(C)#N
Name
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0 (± 1) mol
Type
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Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
CUSTOM
Type
CUSTOM
Details
the product is precipitated by addition of water to the reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
is dried to the end product

Outcomes

Product
Name
Type
Smiles
C(#N)CNC(=O)C1(CCCCC1)NC(C1=CC=C(C=C1)N1CCN(CC1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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